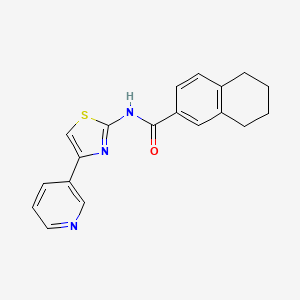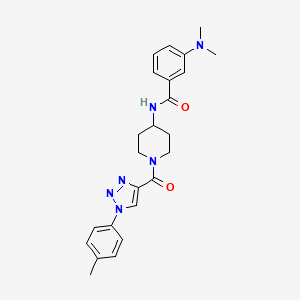![molecular formula C13H11N5O3 B2624027 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether CAS No. 477865-14-8](/img/structure/B2624027.png)
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether” is a complex organic compound. It contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 2 double bonds, and 16 aromatic bonds. The structure also includes 1 five-membered ring and 2 six-membered rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings and a variety of bond types. The structure includes a nitrophenyl group, a triazolopyrimidine group, and an ethyl ether group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, similar compounds have been studied. For example, 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have been found to be potent inhibitors of the SARS-CoV-2 Main protease .Scientific Research Applications
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether has been studied extensively due to its unique properties and potential applications in various scientific fields. It has been found to be a useful intermediate in organic synthesis, and has been used to synthesize a variety of compounds. Additionally, this compound has been used in the synthesis of organic dyes, and has been used as a ligand for metal complexes. It has also been used in the synthesis of novel fluorescent molecules, and has been studied for its potential use in drug delivery systems.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It is known that similar compounds can act by binding to their target proteins stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to affect various pathways related to their targets .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
Advantages and Limitations for Lab Experiments
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, this compound is a heterocyclic compound containing a nitrogen-nitrogen double bond, which makes it a useful intermediate in organic synthesis. Furthermore, this compound has been found to have a wide range of biochemical and physiological effects, making it an important compound for research. However, there are some limitations to using this compound in laboratory experiments. First, it is a relatively unstable compound, and has a tendency to decompose at elevated temperatures. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
Given the unique properties and potential applications of 4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether, there are numerous potential future directions for research. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use in drug delivery systems, and for its potential use in the synthesis of organic dyes and fluorescent molecules. Furthermore, research could be conducted to explore the potential use of this compound in the synthesis of novel compounds, and to explore its potential use in the development of new drugs and treatments. Finally, further research could be conducted to explore the potential use of this compound in the diagnosis and treatment of various diseases.
Synthesis Methods
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether can be synthesized in a three-step process. First, 4-nitrophenol is reacted with dicyclohexylcarbodiimide (DCC) in the presence of diisopropylethylamine (DIPEA) to form the intermediate 4-nitrophenyl 1-dicyclohexylcarbamoyl-2-pyrrolidinone. This intermediate is then reacted with 1-amino-1H-1,2,4-triazole in the presence of sodium acetate to form the desired product, this compound.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 1-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylethyl ether plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain proteases, such as the SARS-CoV-2 main protease, by binding to its active site . The interaction involves crucial amino acid residues like His41, Cys145, and Glu166, leading to the inhibition of the protease’s function . Additionally, this compound can form stable complexes with metal ions, which may further influence its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against cancer cell lines, such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to apoptosis in cancer cells . Furthermore, this compound has shown potential in modulating cellular metabolism, particularly in inhibiting the growth of pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound acts as an enzyme inhibitor by forming stable complexes with the active sites of target enzymes, such as the SARS-CoV-2 main protease . The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes for extended periods . Degradation products may form over time, potentially altering its biochemical properties and efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells and pathogenic microorganisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives for excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues such as the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to penetrate cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It may also be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . The localization of this compound can influence its efficacy and specificity in biochemical reactions .
properties
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-9(12-6-7-14-13-15-8-16-17(12)13)21-11-4-2-10(3-5-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSAJAEKMUPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
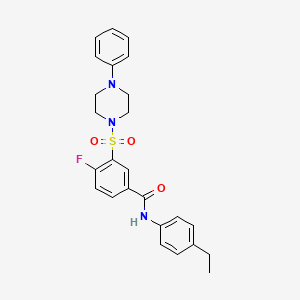
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)
![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)
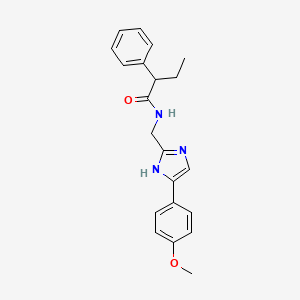
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)
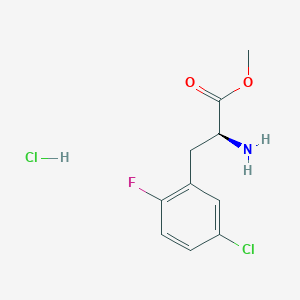
![N-(3-methoxypropyl)-4-[3-(3-methylbenzyl)-2-oxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2623961.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)
